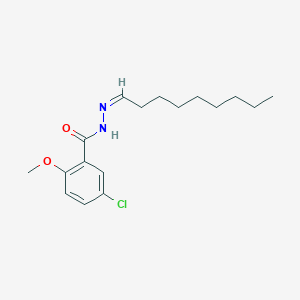![molecular formula C17H18ClN3O2 B4745516 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4745516.png)
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide
Vue d'ensemble
Description
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, commonly known as ML277, is a small molecule that has gained significant attention in the field of scientific research. It was initially identified as a potent and selective activator of KCNQ1 and KCNQ1/ KCNE1 channels. These channels play a crucial role in regulating the electrical activity of the heart, making ML277 a promising candidate for the treatment of cardiac arrhythmias.
Mécanisme D'action
ML277 works by selectively activating KCNQ1 and KCNQ1/KCNE1 channels, which are responsible for regulating the electrical activity of the heart. By activating these channels, ML277 increases the outward potassium current, leading to hyperpolarization of the cell membrane and a decrease in the excitability of cardiac cells. This results in a decrease in the frequency and severity of cardiac arrhythmias.
Biochemical and physiological effects:
ML277 has been shown to have a high degree of selectivity for KCNQ1 and KCNQ1/KCNE1 channels, with no significant effect on other potassium channels or ion channels. This selectivity makes ML277 a promising candidate for the development of new anti-arrhythmic drugs, as it reduces the risk of off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ML277 is its high degree of selectivity for KCNQ1 and KCNQ1/KCNE1 channels, which makes it a valuable tool for studying the role of these channels in cardiac physiology. However, one of the limitations of ML277 is its relatively low potency, which may limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for the study of ML277. One area of research is the development of more potent and selective activators of KCNQ1 and KCNQ1/KCNE1 channels. Another area of research is the investigation of the role of these channels in other physiological processes, such as insulin secretion and neuronal excitability. Finally, ML277 may also have potential applications in the treatment of other diseases, such as epilepsy and neuropathic pain, which are also associated with abnormal potassium channel activity.
Applications De Recherche Scientifique
ML277 has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias. It has been shown to selectively activate KCNQ1 and KCNQ1/KCNE1 channels, which are responsible for regulating the electrical activity of the heart. ML277 has also been shown to have a high degree of selectivity for these channels, making it a promising candidate for the development of new anti-arrhythmic drugs.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-10-19-16(22)14-8-3-4-9-15(14)21-17(23)20-13-7-5-6-12(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWJDIKTNQSBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4745434.png)
![N-[4-(aminosulfonyl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B4745436.png)

![4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4745453.png)
![N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide](/img/structure/B4745468.png)
![1-benzoyl-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4745469.png)
![3-cyclohexyl-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745474.png)
![[1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4745479.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4745483.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4745485.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4745497.png)
![3-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4745511.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4745514.png)

